molecular formula C20H19N3O4S B10847194 5-[4-[2-[N-(2-benzoxazolyl)-N-methylamino]ethoxy]benzyl]-2,4-thiazolidinedione

5-[4-[2-[N-(2-benzoxazolyl)-N-methylamino]ethoxy]benzyl]-2,4-thiazolidinedione

Cat. No.: B10847194
M. Wt: 397.4 g/mol
InChI Key: ZYKPNHFCNSVFNF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BRL-48482 involves the preparation of benzoxazole derivatives. One common method includes the Mitsunobu reaction, where benzoxazolylalkylaminoethanol is reacted with hydroxybenzylthiazolidinedione . The reaction conditions typically involve the use of a base and a solvent, such as acetonitrile, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of BRL-48482 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques and quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: BRL-48482 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions can produce various substituted benzoxazole compounds .

Mechanism of Action

BRL-48482 exerts its effects by acting as a peroxisome proliferator-activated receptor gamma agonist. Upon activation by the ligand, the receptor binds to DNA-specific peroxisome proliferator response elements and modulates the transcription of target genes. This regulation controls the peroxisomal beta-oxidation pathway of fatty acids and plays a key role in adipocyte differentiation and glucose homeostasis .

Comparison with Similar Compounds

Uniqueness of BRL-48482: BRL-48482 is unique due to its specific binding affinities and the structural modifications that enhance its potency as a peroxisome proliferator-activated receptor gamma agonist. Its distinct chemical structure allows for different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

5-[[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H19N3O4S/c1-23(19-21-15-4-2-3-5-16(15)27-19)10-11-26-14-8-6-13(7-9-14)12-17-18(24)22-20(25)28-17/h2-9,17H,10-12H2,1H3,(H,22,24,25)

InChI Key

ZYKPNHFCNSVFNF-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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